3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach is the condensation of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is then reacted with 3-methyl-1H-pyrazole and a suitable pyridazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(3-fluorobenzoyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- 4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
Compared to similar compounds, 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of fluorobenzoyl, piperazine, and pyrazole moieties contributes to its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDPSSKFZAHISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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